1-(Cyclopenta-2,4-dien-1-ylidene)-2-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopenta-2,4-dien-1-ylidene)-2-methylcyclohexane is an organic compound characterized by a cyclopentadiene ring fused to a cyclohexane ring with a methyl group attached
Vorbereitungsmethoden
The synthesis of 1-(Cyclopenta-2,4-dien-1-ylidene)-2-methylcyclohexane typically involves the following steps:
Cyclopentadiene Preparation: Cyclopentadiene is prepared by the thermal cracking of dicyclopentadiene.
Cyclohexane Derivative Preparation: The cyclohexane derivative is synthesized through various organic reactions, such as Friedel-Crafts alkylation.
Coupling Reaction: The final step involves coupling the cyclopentadiene with the cyclohexane derivative under specific conditions, often using catalysts to facilitate the reaction.
Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Cyclopenta-2,4-dien-1-ylidene)-2-methylcyclohexane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, forming halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopenta-2,4-dien-1-ylidene)-2-methylcyclohexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(Cyclopenta-2,4-dien-1-ylidene)-2-methylcyclohexane exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound’s double bonds react with oxidizing agents, leading to the formation of new functional groups. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopenta-2,4-dien-1-ylidene)-2-methylcyclohexane can be compared with similar compounds such as:
Cyclopentadiene: A simpler structure with only the cyclopentadiene ring.
Methylcyclohexane: Lacks the cyclopentadiene ring, making it less reactive in certain types of reactions.
Cyclohexadiene: Contains a similar ring structure but with different reactivity due to the absence of the methyl group.
Eigenschaften
CAS-Nummer |
61039-47-2 |
---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1-cyclopenta-2,4-dien-1-ylidene-2-methylcyclohexane |
InChI |
InChI=1S/C12H16/c1-10-6-2-5-9-12(10)11-7-3-4-8-11/h3-4,7-8,10H,2,5-6,9H2,1H3 |
InChI-Schlüssel |
ZXFUHYHVZHZHCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1=C2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.